4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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Overview
Description
4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a tosyl group attached to a tetrahydroquinoline moiety, which is further connected to a benzamide structure. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Mechanism of Action
Target of Action
The primary target of this compound is the Dipeptidyl Peptidase-4 (DPP-4) enzyme . DPP-4 is a serine exopeptidase that plays a significant role in glucose metabolism, making it a crucial target in the management of type 2 diabetes.
Mode of Action
The compound interacts with its target, DPP-4, by inhibiting its activity . This inhibition results in an increased concentration of incretins, hormones that stimulate a decrease in blood glucose levels.
Biochemical Pathways
By inhibiting DPP-4, the compound affects the incretin pathway. Incretins, such as GLP-1 and GIP, are released in response to a meal and stimulate insulin secretion. By preventing the degradation of these hormones, the compound enhances their insulinotropic effects, leading to better glucose control .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been studied . Key factors assessed include volume of distribution, fraction unbound, blood-brain barrier permeability, and CNS permeability . These factors significantly impact the compound’s bioavailability and its overall therapeutic efficacy.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve improved glucose control. By inhibiting DPP-4 and enhancing the effects of incretins, the compound promotes insulin secretion and suppresses glucagon release. This leads to a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors such as pH can affect the compound’s solubility and therefore its absorption and bioavailability. Additionally, individual patient factors, such as genetic variations, can also influence the compound’s pharmacokinetics and pharmacodynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Tosyl Group: The tosyl group is introduced by reacting the tetrahydroquinoline intermediate with tosyl chloride in the presence of a base such as pyridine.
Formation of the Benzamide Moiety: The final step involves the coupling of the tosylated tetrahydroquinoline with 4-methylbenzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiolates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), thiolates
Major Products Formed
Oxidation: Quinoline derivatives
Reduction: Reduced amine derivatives
Substitution: Azide or thiolate substituted derivatives
Scientific Research Applications
4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-8-yl)benzamide
- 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-5-yl)benzamide
Uniqueness
4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is unique due to its specific substitution pattern on the tetrahydroquinoline ring, which can influence its chemical reactivity and biological activity. The presence of the tosyl group also adds to its distinct properties, making it a valuable compound for various research applications.
This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-methyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-17-5-9-20(10-6-17)24(27)25-21-12-11-19-4-3-15-26(23(19)16-21)30(28,29)22-13-7-18(2)8-14-22/h5-14,16H,3-4,15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITLWQHNYUMSLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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